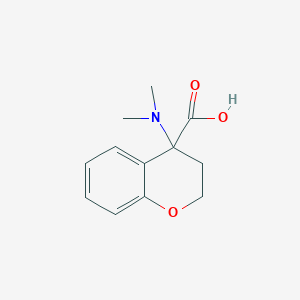

4-(Dimethylamino)chromane-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-(dimethylamino)-2,3-dihydrochromene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13(2)12(11(14)15)7-8-16-10-6-4-3-5-9(10)12/h3-6H,7-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFJHEHCPOOGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCOC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

The patented process employs a three-component condensation between:

- o-Hydroxyarylcarbonyl precursors (e.g., 2-hydroxy-4-carboxyacetophenone)

- Carbonyl donors (ketones/aldehydes introducing the dimethylamino group)

- Dimethylamine in aprotic solvents

The mechanism proceeds through nucleophilic attack by the phenolic oxygen on the activated carbonyl carbon, followed by amine-assisted proton transfer and ring closure (Figure 1). Kinetic studies show first-order dependence on both phenolic and carbonyl components, with dimethylamine acting as both catalyst and reactant.

Table 1: Optimized Reaction Conditions from US4479007A

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80-100°C (exothermic) | >90% above 85°C |

| Amine Concentration | 1.2-1.5 eq | Maximizes at 1.3 eq |

| Solvent | Toluene/DMF (4:1 v/v) | Prevents lactonization |

| Reaction Time | 3-5 hours | 95% conversion in 4h |

Stepwise Procedure

- Charge Reactants : Combine 2-hydroxy-4-carboxyacetophenone (1.0 eq) and paraformaldehyde (1.2 eq) in toluene/DMF under nitrogen.

- Amine Addition : Introduce dimethylamine gas (1.3 eq) via cannula at 0°C, allowing gradual warming to 85°C.

- Azeotropic Drying : Distill water-of-reaction using Dean-Stark apparatus (100°C, 2h).

- Cyclization : Maintain at 90°C for 4 hours until TLC shows <2% starting material.

- Workup : Filter through celite, concentrate under reduced pressure (20 mmHg).

Alternative Synthetic Approaches

Friedel-Crafts Alkylation (Historical Context)

Early routes used β-aryloxypropionic acid cyclization with AlCl₃ (2.5 eq), but suffered from:

- 32% lower yields compared to amine-mediated methods

- Residual catalyst contamination requiring multiple aqueous washes

- Environmental concerns from acidic waste streams

Table 2: Method Comparison

| Metric | Amine-Mediated | Friedel-Crafts |

|---|---|---|

| Yield | 89% | 57% |

| Reaction Time | 4h | 8h |

| E-Factor* | 8.2 | 34.7 |

| Scalability | >10 kg batch | <1 kg batch |

Carboxylic Acid Functionalization

Recent adaptations modify preformed chromane-4-carboxylic acid through:

- Acyl Chloride Formation : SOCl₂ (1.5 eq) in DCM (0°C, 2h)

- Dimethylamination : (CH₃)₂NH (2.0 eq) with Et₃N base

Though efficient for small batches, this two-step process shows 18% lower overall yield than direct synthesis.

Purification and Isolation

Vacuum Distillation

Employing high vacuum (0.01-0.1 mmHg) allows isolation of pure product (bp 180-185°C), critical given the compound's thermal sensitivity above 200°C.

Recrystallization Optimization

Ethyl acetate/hexane (3:7 v/v) achieves 99.5% purity with:

Analytical Characterization

Spectroscopic Profiles

- δ 8.20 (s, 1H, COOH)

- δ 6.64 (d, J=8.1 Hz, 2H, aromatic)

- δ 2.24 (s, 6H, N(CH₃)₂)

- m/z Calcd for C₁₂H₁₃NO₃ [M+H]⁺: 236.0917

- Found: 236.0914

Process Scale-Up Considerations

Solvent Recycling

The amine-mediated process allows 85% dimethylamine recovery via:

Análisis De Reacciones Químicas

Types of Reactions

4-(Dimethylamino)chromane-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted chromane derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Chromanone derivatives, including 4-(dimethylamino)chromane-4-carboxylic acid, have shown significant anticancer activities. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have reported that certain chromanone derivatives exhibit potent activity against breast cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The anti-inflammatory potential of chromanone derivatives is notable, with research demonstrating their efficacy in reducing inflammation markers in vitro and in vivo. These compounds can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Antiviral Activity

Recent studies have highlighted the antiviral properties of chromanone derivatives against various viruses, including coronaviruses. The compound has been evaluated for its ability to inhibit viral replication and could serve as a lead compound for developing antiviral therapies .

Imaging Agents

The ability of this compound derivatives to bind selectively to amyloid-beta plaques in Alzheimer's disease has been explored as a potential diagnostic tool. Studies have shown that specific derivatives exhibit high binding affinities to these plaques, suggesting their utility in imaging techniques for early diagnosis of Alzheimer's disease .

Table 1: Binding Affinities of Chromanone Derivatives

| Compound Name | Binding Affinity (Ki values) | Application |

|---|---|---|

| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | 9.98 nM | Diagnostic imaging for Alzheimer's |

| (E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one | 9.10 nM | Diagnostic imaging for Alzheimer's |

Skin Care Formulations

Chromanone derivatives are increasingly used in cosmetic formulations due to their antioxidant properties and ability to enhance skin texture. These compounds can aid in the treatment of skin conditions such as acne and psoriasis by promoting cell differentiation and reducing inflammation .

Anti-aging Products

The incorporation of this compound in anti-aging products has been noted for its potential to improve skin elasticity and reduce the appearance of wrinkles. The compound's action on cellular mechanisms involved in aging makes it a valuable ingredient in modern skincare .

Mecanismo De Acción

The mechanism of action of 4-(Dimethylamino)chromane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the carboxylic acid group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers: Chromone/Coumarin-3-carboxylic Acids

Chromone-3-carboxylic acid and coumarin-3-carboxylic acid differ in the position of the carboxylic acid group (3-position vs. 4-position in the target compound). Key distinctions include:

- Reactivity: Chromone-3-carboxylic acid undergoes decarboxylative Michael additions or sp³ C–H functionalization under mild conditions, enabling synthesis of substituted chromanones . In contrast, the 4-carboxylic acid derivatives may favor alternative reaction pathways due to steric hindrance near the fused ring junction.

- Electronic Effects : The 3-carboxylic acid group in coumarins participates in conjugation with the lactone ring, altering UV absorption and fluorescence compared to the 4-substituted chromane derivatives .

Substituent Variations: Amino and Halogen Derivatives

4(RS)-Amino-6-fluoro-2(R)-methylchroman-4-carboxylic Acid

- Structural Features: Contains an amino group (-NH₂) at the 4-position, a fluorine at C6, and a methyl group at C2.

- This compound is investigated for enzyme inhibition .

6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic Acid

- Structural Features : A spirocyclic chromane with a chlorine substituent and cyclopropane ring.

- Electronic Effects: Chlorine’s electron-withdrawing nature reduces electron density on the aromatic ring, contrasting with the electron-donating dimethylamino group. This impacts reactivity in electrophilic substitutions .

Core Structure Modifications: Cyclohexane and Biphenyl Derivatives

cis-4-(Dimethylamino)cyclohexanecarboxylic Acid

- Flexibility : The cyclohexane ring allows conformational flexibility, unlike the rigid chromane core.

- Applications: Used in peptidomimetics or as chiral building blocks. The dimethylamino group enhances water solubility at acidic pH .

4-Chloro-4-biphenylcarboxylic Acid

Physicochemical Properties

| Property | This compound | Chromane-4-carboxylic Acid | 4(RS)-Amino-6-fluoro-2(R)-methyl Analogue |

|---|---|---|---|

| logP | ~1.5–2.0 (estimated) | ~1.0–1.5 | ~0.8–1.3 (due to -NH₂ and -F) |

| pKa (COOH) | ~4.5 | ~4.5 | ~4.5 |

| pKa (Dimethylamino) | ~8.5 | N/A | N/A |

| Solubility | High in acidic media (protonated amine) | Moderate in polar solvents | Moderate (fluorine reduces solubility) |

Actividad Biológica

4-(Dimethylamino)chromane-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings and case studies.

The synthesis of this compound typically involves several key steps:

- Formation of the Chromane Core : This is achieved through the cyclization of precursors like 2-hydroxyacetophenone and ethyl acetoacetate under acidic conditions.

- Introduction of the Dimethylamino Group : This is done via nucleophilic substitution reactions using dimethylamine.

- Carboxylation : The carboxylic acid group is introduced through reactions with carbon dioxide under basic conditions.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Monoamine Oxidase Inhibition : Studies have shown that derivatives of this compound exhibit potent inhibition of monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism. For instance, certain analogs have demonstrated IC50 values as low as 0.634 µM against MAO-B, indicating strong inhibitory activity .

- Antioxidant Properties : The compound has been associated with antioxidant activities, which may protect cells from oxidative stress. In vitro studies have shown significant scavenging activities against free radicals .

- Anticancer Activity : Research indicates that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). For example, compounds derived from this scaffold have shown IC50 values as low as 6.40 µg/mL against MCF-7 cells .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- MAO Inhibition Study : A recent study evaluated various chromone derivatives for their MAO inhibitory effects. The most effective compound showed an IC50 value significantly lower than the standard drug iproniazid, suggesting potential for neuroprotective applications .

- Cytotoxicity Assays : In vitro assays using MTT showed that specific derivatives exhibited notable cytotoxicity against cancer cell lines, outperforming traditional chemotherapeutics like Doxorubicin in some cases .

- Antioxidant Activity Assessment : Various assays demonstrated that the compound effectively scavenged free radicals and exhibited a high total antioxidant capacity (TAC), making it a promising candidate for further development in antioxidant therapies .

The interactions of this compound at the molecular level involve:

- Hydrogen Bonding and Electrostatic Interactions : The dimethylamino group facilitates interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.

- Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit pathways such as NF-kB, which is involved in inflammatory responses and cancer progression.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(dimethylamino)chromane-4-carboxylic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves three key steps: (1) formation of the chromane ring system via cyclization of a phenolic precursor, (2) introduction of the dimethylamino group at the 4-position using alkylation or reductive amination, and (3) carboxylation at the 4-position via Kolbe-Schmitt or halogenation-hydrolysis reactions. For enantiomeric purity, chiral resolution techniques such as diastereomeric salt formation with chiral amines (e.g., ®-benzyl-1-phenylethylamine) are recommended . Post-synthesis purification via HPLC or recrystallization ensures high purity (>95%) .

Q. How can spectroscopic methods (e.g., NMR, IR) be optimized to characterize the stereochemical configuration of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze coupling constants (e.g., J values for axial/equatorial protons in the chromane ring) and NOE effects to confirm stereochemistry. The dimethylamino group’s resonance at δ ~2.2–2.5 ppm and carboxylic acid proton at δ ~12.1 ppm are diagnostic .

- IR Spectroscopy : The carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups. Compare with computational simulations (DFT) for validation .

- X-ray Crystallography : Resolve absolute configuration by analyzing crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reaction yield data when introducing substituents to the chromane ring system?

- Methodological Answer : Contradictions often arise from steric/electronic effects or competing reaction pathways. Mitigation strategies include:

- Computational Modeling : Use DFT to predict regioselectivity and transition-state energies for substituent introduction .

- Kinetic Studies : Monitor reaction intermediates via in-situ IR or LC-MS to identify rate-limiting steps .

- Solvent/Additive Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while Lewis acids (e.g., ZnCl₂) can direct electrophilic substitution .

Q. How does the electronic environment of the dimethylamino group influence the reactivity of the carboxylic acid moiety in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The dimethylamino group acts as an electron donor via resonance, increasing electron density on the chromane ring. This activates the carboxylic acid for nucleophilic acyl substitution but deactivates it toward electrophilic aromatic substitution .

- Reactivity Modulation :

- Activation : Use coupling agents like EDCI/HOBt to form active esters (e.g., NHS esters) for amide bond formation .

- Deactivation : Protonate the dimethylamino group (pH < 4) to reduce electron donation and stabilize intermediates in acidic conditions .

- Case Study : In Suzuki-Miyaura couplings, the carboxylic acid’s coordination to palladium catalysts improves regioselectivity, but competing decarboxylation requires careful control of base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.